

2-Bromoethyl propanoate physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261

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An In-depth Technical Guide to 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl propanoate is an organic compound belonging to the class of haloalkane esters. Its bifunctional nature, containing both a reactive bromine atom and an ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in research and drug development.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **2-Bromoethyl propanoate**. Much of the available data is computed, as experimental values are not widely published.

Table 1: General and Physical Properties of 2-Bromoethyl Propanoate

Property	Value	Source
IUPAC Name	2-bromoethyl propanoate	PubChem[1]
Synonyms	2-bromoethylpropanoate, Propanoic acid, 2-bromoethyl ester	PubChem[1]
CAS Number	4823-46-5	PubChem[1]
Molecular Formula	C ₅ H ₉ BrO ₂	PubChem[1]
Molecular Weight	181.03 g/mol	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Insoluble in water (predicted)	

Table 2: Computed Properties of 2-Bromoethyl Propanoate

Property	Value	Source
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	179.97859 Da	PubChem[1]
Monoisotopic Mass	179.97859 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]

Spectral Data

While specific peak data is not readily available in the search results, the following spectral techniques are commonly used for the characterization of **2-Bromoethyl propanoate**.

- ^{13}C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: Useful for identifying the carbonyl ($\text{C}=\text{O}$) stretch of the ester group and the C-Br bond.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity and Synthesis

The reactivity of **2-Bromoethyl propanoate** is primarily dictated by the presence of the ester functional group and the bromine atom. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Experimental Protocol: Synthesis of 2-Bromoethyl Propanoate

The following is a plausible, detailed experimental protocol for the synthesis of **2-Bromoethyl propanoate** via the esterification of 2-bromoethanol with propionyl chloride. This protocol is based on general principles of organic synthesis as a specific published procedure for this compound was not found in the provided search results.

Objective: To synthesize **2-Bromoethyl propanoate** from 2-bromoethanol and propionyl chloride.

Materials:

- 2-Bromoethanol
- Propionyl chloride

- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

- Workup:
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.

Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Potential Applications in Drug Development

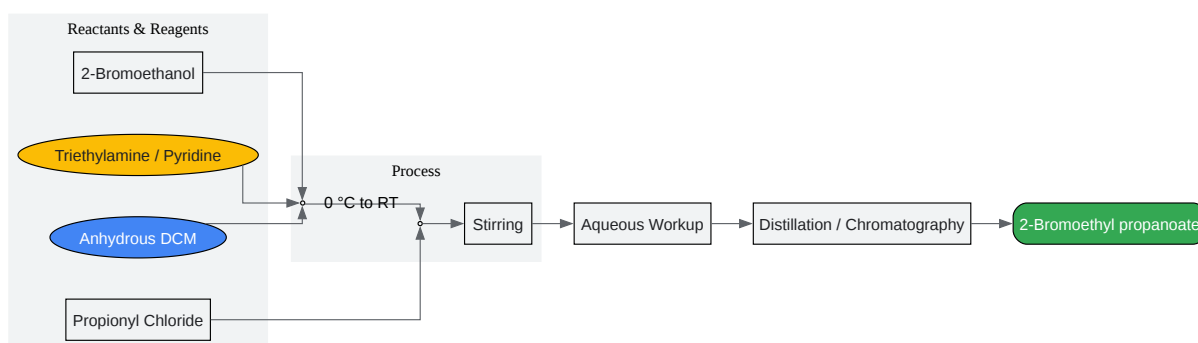
While no specific drug development applications for **2-Bromoethyl propanoate** were identified, its chemical nature suggests several potential uses for researchers and scientists in this field:

- Synthetic Intermediate: As a bifunctional molecule, it can be used as a building block to introduce the 2-propanoate ethyl moiety into more complex molecules. The reactive bromine allows for coupling with various nucleophiles (e.g., amines, thiols, alcohols) present in pharmacologically active scaffolds.

- **Prodrug Development:** The ester functionality could potentially be used in the design of prodrugs. The ester can be cleaved in vivo by esterases to release an active drug molecule containing a 2-bromoethyl group or a metabolite thereof.
- **Linker Chemistry:** The molecule could serve as a short linker in the synthesis of bioconjugates or dual-action drugs, where the bromine can be displaced to attach to one part of a molecule and the ester can be hydrolyzed or transesterified to connect to another.

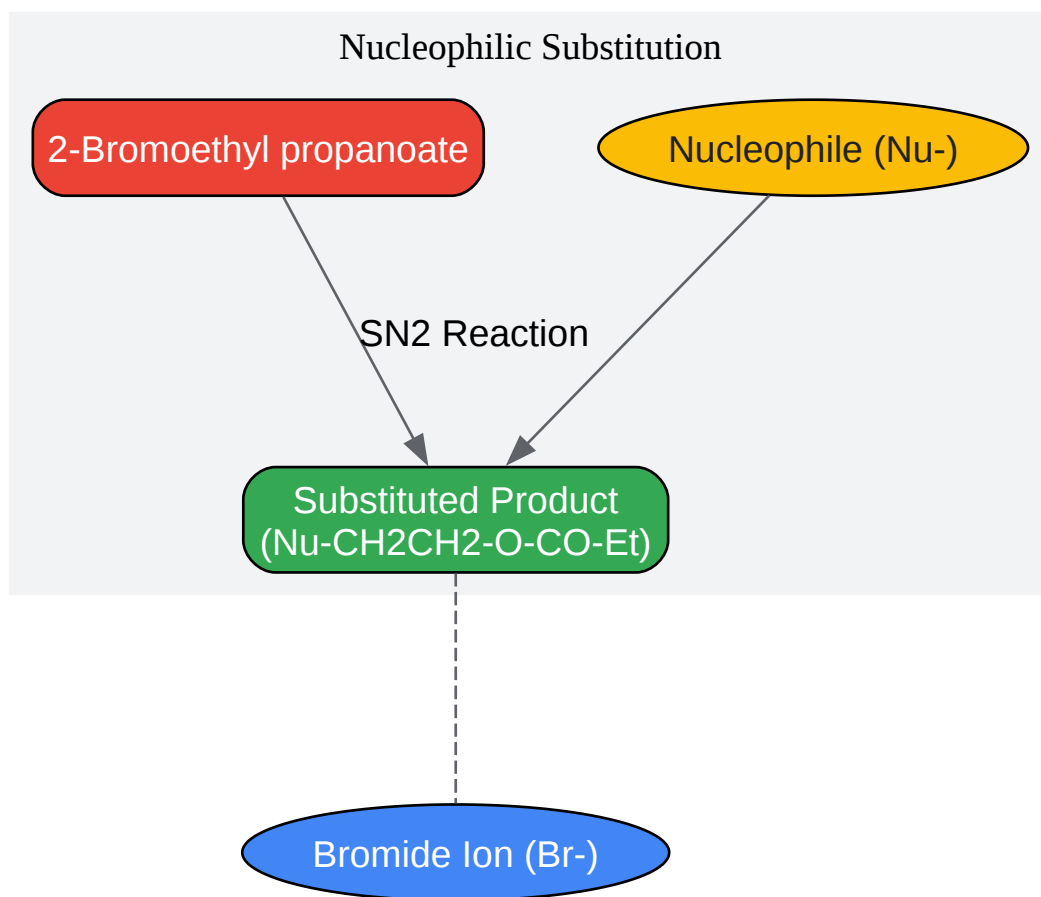
Visualizations

The following diagrams illustrate the logical relationships in the synthesis and reactivity of **2-Bromoethyl propanoate**.



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Caption: Synthetic workflow for **2-Bromoethyl propanoate**.



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Caption: General reactivity of **2-Bromoethyl propanoate**.

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References

- 1. 2-Bromoethyl propanoate | C₅H₉BrO₂ | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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